molecular formula C9H12O2 B065705 2-Acetyl-3-methyl-5-cyclohexen-1-one CAS No. 182866-43-9

2-Acetyl-3-methyl-5-cyclohexen-1-one

Cat. No. B065705
CAS RN: 182866-43-9
M. Wt: 152.19 g/mol
InChI Key: PRNITARSDQCRHY-UHFFFAOYSA-N
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Description

2-Acetyl-3-methyl-5-cyclohexen-1-one, also known as β-damascone, is a naturally occurring aroma compound that belongs to the family of cyclohexenones. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma properties. In recent years, β-damascone has gained significant attention in the scientific research community due to its diverse applications in various fields.

Mechanism of Action

The mechanism of action of β-damascone is not fully understood. However, it is believed to interact with olfactory receptors in the nose, which triggers a response in the brain that results in the perception of its sweet, floral, and fruity aroma properties.
Biochemical and Physiological Effects:
β-damascone has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation and alleviate pain.

Advantages and Limitations for Lab Experiments

β-damascone has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-defined chemical structure. However, it also has some limitations, including its volatility, which can make it difficult to handle in the laboratory.

Future Directions

There are several future directions for the study of β-damascone. One area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Another area of research is the development of new synthetic methods for producing β-damascone, which could lead to more efficient and cost-effective production methods. Additionally, the study of the olfactory receptors that interact with β-damascone could provide insights into the mechanisms of smell perception and lead to the development of new fragrance and flavor ingredients.

Synthesis Methods

β-damascone can be synthesized through various methods, including the oxidation of β-ionone, the reaction of β-ionone with acetic anhydride, and the condensation of β-ionone with acetone. However, the most commonly used method for synthesizing β-damascone is through the reaction of β-ionone with acetic anhydride in the presence of a catalyst.

Scientific Research Applications

β-damascone has been extensively studied for its various scientific research applications. It has been used as a flavoring agent in food products such as beverages, confectionery, and baked goods. It has also been used as a fragrance ingredient in perfumes, cosmetics, and personal care products.

properties

CAS RN

182866-43-9

Product Name

2-Acetyl-3-methyl-5-cyclohexen-1-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-acetyl-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3,5-6,9H,4H2,1-2H3

InChI Key

PRNITARSDQCRHY-UHFFFAOYSA-N

SMILES

CC1CC=CC(=O)C1C(=O)C

Canonical SMILES

CC1CC=CC(=O)C1C(=O)C

synonyms

2-Cyclohexen-1-one, 6-acetyl-5-methyl- (9CI)

Origin of Product

United States

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